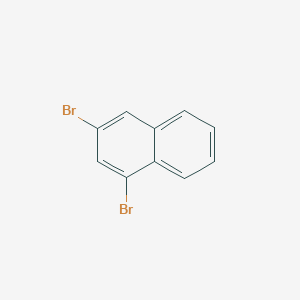

1,3-Dibromonaphthalene

Übersicht

Beschreibung

1,3-Dibromonaphthalene is an organic compound derived from naphthalene, characterized by the presence of two bromine atoms at the 1 and 3 positions on the naphthalene ring. This compound is of significant interest in synthetic chemistry due to its utility as an intermediate in the preparation of various functionalized naphthalene derivatives.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,3-Dibromonaphthalene can be synthesized through the bromination of naphthalene. One efficient method involves the photobromination of naphthalene with molecular bromine, resulting in the formation of α,2β,3α,4β-tetrabromo-1,2,3,4-tetrahydronaphthalene. This intermediate undergoes dehydrobromination to yield this compound with an 88% yield .

Industrial Production Methods

In industrial settings, the bromination process is typically carried out in a solvent such as carbon tetrachloride, with the reaction mixture being irradiated using a photochemical reaction apparatus at temperatures below 10°C. The resulting product is then crystallized from a solvent mixture such as dichloromethane and hexane to obtain pure this compound .

Analyse Chemischer Reaktionen

Substitution Reactions

1,3-Dibromonaphthalene undergoes nucleophilic substitution reactions facilitated by bromine’s electron-withdrawing effects:

Methoxylation

-

Reaction with methoxide ions (CH₃O⁻) in dimethylformamide (DMF) and CuI at 90°C yields 1,3-dimethoxynaphthalene (85% yield) .

-

Partial substitution produces 1-bromo-3-methoxynaphthalene and 1-methoxy-3-bromonaphthalene , separable via silica gel chromatography .

Cyanation

-

Treatment with cyanide ions (CN⁻) in DMF at 150°C under nitrogen affords 1,3-dicyanonaphthalene (75% yield) .

Mechanistic Insight :

Attack occurs preferentially at the C-1 position due to steric and electronic factors, with resonance stabilization directing substitution patterns .

Elimination Reactions

Dehydrobromination of intermediates derived from this compound has been studied:

-

Theoretical calculations (B3LYP/6-31+G(d,p)) show that elimination from tetrabromonaphthalene favors this compound over the 1,4-isomer due to a higher HOMO-LUMO gap (4.39 eV vs. 4.18 eV) and greater dipole moment (2.73 D vs. 1.97 D) , enhancing thermodynamic stability .

Cross-Coupling Reactions

The compound participates in transition-metal-catalyzed couplings:

-

Suzuki-Miyaura Coupling : Reacts with arylboronic acids in the presence of Pd(PPh₃)₄ to form biaryl derivatives .

-

Ullmann Coupling : Forms 1,3-dicyanonaphthalene with CuCN in DMF .

Comparative Reactivity with Other Dibromonaphthalenes

Regioselectivity in bromination and substitution differs significantly among isomers:

Mechanistic and Theoretical Insights

DFT studies reveal:

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Key Intermediate in Organic Synthesis

1,3-Dibromonaphthalene serves as a crucial intermediate in the synthesis of various functionalized naphthalene derivatives. These derivatives are essential in organic synthesis and materials science due to their diverse applications ranging from dyes to pharmaceuticals.

Reactivity and Functionalization

The presence of bromine atoms allows for further chemical reactions to introduce other functional groups, enabling the creation of novel molecules with desired functionalities. This characteristic makes this compound a valuable starting material in synthetic organic chemistry.

Biological Research

Potential Biological Activity

Research indicates that this compound may exhibit biological activity with implications in pharmacology and toxicology. Some studies suggest antimicrobial properties, although the mechanisms remain under investigation. The compound's lipophilicity and structural characteristics may influence its interaction with biological systems, potentially modulating enzyme activity or disrupting cellular processes .

Industrial Applications

Production of Dyes and Pigments

In industry, this compound is utilized in the production of dyes and pigments. Its unique chemical structure allows it to participate in reactions that yield vibrant colors suitable for various applications in textiles and coatings .

Catalysis

The compound has been explored as a catalyst or catalyst precursor in several reactions due to its ability to stabilize reaction intermediates through the electron-withdrawing nature of the bromine atoms.

Synthesis Pathways

A theoretical study demonstrated that this compound can be synthesized through the elimination reaction of tetrabromonaphthalene. The study utilized density functional theory (DFT) calculations to optimize the synthesis conditions and evaluate the stability of different dibromonaphthalene isomers .

| Isomer | Formation Method | Yield | Notes |

|---|---|---|---|

| This compound | Elimination from tetrabromonaphthalene | Favorable formation | Higher dipole moment compared to 1,4-isomer |

| 1,4-Dibromonaphthalene | Bromination at higher temperatures | Varied yields | Predominantly formed under specific conditions |

Environmental Impact Studies

Studies have also explored the environmental impact of this compound. Its persistence in biological systems raises concerns regarding its potential toxicity. Research is ongoing to understand its metabolic pathways and interactions within ecosystems .

Wirkmechanismus

The mechanism of action of 1,3-dibromonaphthalene primarily involves its reactivity as a brominated aromatic compound. The bromine atoms on the naphthalene ring make it a versatile intermediate for further functionalization through substitution reactions. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 1,4-Dibromonaphthalene

- 2,3-Dibromonaphthalene

- 1,5-Dibromonaphthalene

Comparison

1,3-Dibromonaphthalene is unique due to its specific bromination pattern, which influences its reactivity and the types of derivatives that can be synthesized from it. Compared to other dibromonaphthalene isomers, this compound has a higher dipole moment and a more favorable formation pathway, making it a preferred intermediate in certain synthetic routes .

Biologische Aktivität

1,3-Dibromonaphthalene (DBN) is an organic compound with significant biological activity, particularly in pharmacology and toxicology. This article explores its biological properties, potential therapeutic applications, and mechanisms of action based on recent research findings.

Chemical Structure and Properties

This compound is characterized by its dibrominated naphthalene structure, where bromine atoms are attached to the 1 and 3 positions of the naphthalene ring. Its molecular formula is , with a molecular weight of approximately 260.96 g/mol. The presence of bromine atoms contributes to its lipophilicity and reactivity, influencing its interactions within biological systems.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity . Preliminary studies have suggested that it may inhibit the growth of certain bacteria and fungi, although the specific mechanisms remain under investigation. The compound's lipophilic nature allows it to interact with cellular membranes, potentially disrupting cellular processes.

Enzyme Inhibition

This compound has been identified as a potential inhibitor of cytochrome P450 enzymes (CYPs), including CYP1A2, CYP2C19, and CYP2C9. These enzymes play critical roles in drug metabolism, suggesting that DBN could influence pharmacokinetics and drug interactions. The inhibition of these enzymes may have implications for drug design and development.

The mechanisms through which this compound exerts its biological effects are still being elucidated. Some proposed mechanisms include:

- Modulation of Enzyme Activity : DBN may interact with active sites of enzymes, altering their function.

- Disruption of Cellular Processes : Its lipophilicity allows it to integrate into cell membranes, potentially affecting membrane integrity and function.

- Antioxidant Activity : The presence of bromine may confer antioxidant properties, although this requires further investigation.

Study on Antimicrobial Activity

A study conducted on the antimicrobial effects of this compound demonstrated its efficacy against various bacterial strains. The minimum inhibitory concentration (MIC) was determined for several pathogens, showing promising results in inhibiting growth at concentrations as low as 50 μg/mL.

| Pathogen | MIC (μg/mL) |

|---|---|

| E. coli | 50 |

| S. aureus | 25 |

| C. albicans | 100 |

Enzyme Interaction Study

Another research project focused on the interaction of DBN with cytochrome P450 enzymes. The study revealed that DBN inhibited CYP1A2 activity by approximately 60% at a concentration of 10 μM, indicating a significant potential for drug-drug interactions.

Eigenschaften

IUPAC Name |

1,3-dibromonaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Br2/c11-8-5-7-3-1-2-4-9(7)10(12)6-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXXDEDLMJFARFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=C2Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60472507 | |

| Record name | 1,3-dibromonaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60472507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52358-73-3 | |

| Record name | 1,3-dibromonaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60472507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.